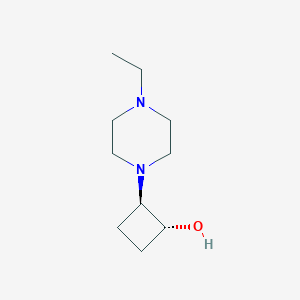![molecular formula C14H15BrO B1485581 1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098040-11-8](/img/structure/B1485581.png)
1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Vue d'ensemble
Description
1-[3-(4-Bromophenyl)prop-2-yn-1-yl]cyclopentan-1-ol, also known as 1-bromo-3-phenylprop-2-yn-1-yl-cyclopentan-1-ol, is a synthetic compound that has been studied for its potential applications in medicinal and scientific research. It is a derivative of cyclopentanone, and is characterized by its bromine atom in the para position of the phenyl ring. This compound has been extensively studied for its potential use in medicinal and scientific research, as well as its potential applications in the lab.
Applications De Recherche Scientifique
Efficient Synthesis and Catalytic Applications
- Enyne Synthesis via Palladium-Catalyzed Reactions : A study details the efficient synthesis of enynes through tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes, showing the utility in creating complex molecules (Feuerstein et al., 2006).
- Rh(I)-Catalyzed Cyclization for Cyclopentanone Derivatives : Research demonstrates Rh(I)-catalyzed cyclization of 1-arylprop-2-yn-1-ol derivatives, highlighting a method for constructing cyclopentanone derivatives fused with aromatic rings (Yamabe et al., 2005).
- Cross-Coupling Reactions Catalyzed by Tetraphosphine/Palladium Complexes : Studies have shown that tetraphosphine/palladium catalyst systems efficiently catalyze the coupling reactions of aryl bromides with alkynols, indicating the significance in organic synthesis (Feuerstein et al., 2004).
Molecular Structure and Characterization
- Structural Studies of Bromophenyl Compounds : Investigations into the molecular structure of bromophenyl derivatives, such as the determination of cyclopentane ring conformations and dihedral angles in specific compounds, provide insights into the geometrical and electronic properties of these molecules (Mague et al., 2014).
Synthesis of Intermediates for Receptor Agonists
- Intermediates for S1P1 Receptor Agonists : Research on the scalable synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate demonstrates their utility as intermediates in the synthesis of S1P1 receptor agonists, highlighting the application in medicinal chemistry (Wallace et al., 2009).
Propriétés
IUPAC Name |
1-[3-(4-bromophenyl)prop-2-ynyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c15-13-7-5-12(6-8-13)4-3-11-14(16)9-1-2-10-14/h5-8,16H,1-2,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVUOYILBPPYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#CC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)
![trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485505.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)
![tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate](/img/structure/B1485514.png)

![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![trans-2-[Benzyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485519.png)
![1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485520.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)